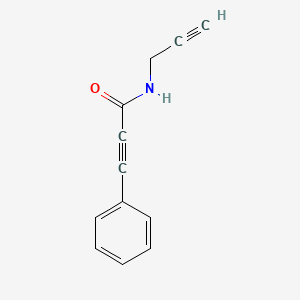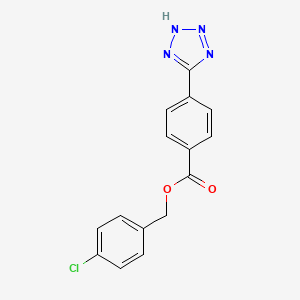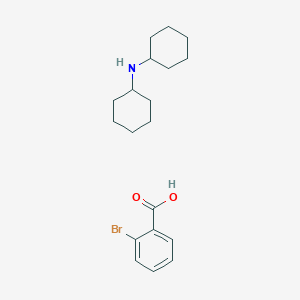
2-bromobenzoic acid;N-cyclohexylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromobenzoic acid;N-cyclohexylcyclohexanamine is a compound formed by the combination of 2-bromobenzoic acid and N-cyclohexylcyclohexanamine. 2-Bromobenzoic acid is an organic compound with the molecular formula C7H5BrO2, commonly used as a building block in organic synthesis . N-cyclohexylcyclohexanamine is an amine derivative known for its applications in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromobenzoic acid can be synthesized through the bromination of benzoic acid using bromine in the presence of a catalyst such as iron(III) bromide . The reaction typically occurs under reflux conditions to ensure complete bromination. N-cyclohexylcyclohexanamine can be prepared by the reductive amination of cyclohexanone with cyclohexylamine in the presence of a reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production of 2-bromobenzoic acid involves large-scale bromination of benzoic acid using bromine or other brominating agents. The process is optimized for high yield and purity. N-cyclohexylcyclohexanamine is produced through continuous flow processes involving reductive amination, ensuring consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form benzoic acid derivatives.
N-cyclohexylcyclohexanamine can undergo:
Reductive Amination: It can react with aldehydes or ketones to form secondary or tertiary amines.
Substitution Reactions: It can participate in substitution reactions to form various amine derivatives.
Common Reagents and Conditions
For 2-Bromobenzoic Acid: Common reagents include bromine, iron(III) bromide, and various nucleophiles for substitution reactions.
For N-cyclohexylcyclohexanamine: Common reagents include cyclohexanone, cyclohexylamine, and reducing agents like sodium borohydride.
Major Products
From 2-Bromobenzoic Acid: Major products include substituted benzoic acids and other aromatic compounds.
From N-cyclohexylcyclohexanamine: Major products include secondary and tertiary amines.
Aplicaciones Científicas De Investigación
2-Bromobenzoic acid is used in the synthesis of various nitrogen heterocycles and as a starting reagent in the synthesis of complex organic molecules . It is also used in the preparation of zinc(II) complexes and benzimidazolyl phosphine ligands . N-cyclohexylcyclohexanamine is used in the synthesis of pharmaceuticals, agrochemicals, and as a catalyst in organic reactions .
Mecanismo De Acción
The mechanism of action of 2-bromobenzoic acid involves its ability to undergo substitution and oxidation reactions, making it a versatile building block in organic synthesis . N-cyclohexylcyclohexanamine acts as a nucleophile in reductive amination reactions, facilitating the formation of amine derivatives .
Comparación Con Compuestos Similares
2-Bromobenzoic acid can be compared with other halogenated benzoic acids such as 2-chlorobenzoic acid and 2-iodobenzoic acid. These compounds share similar reactivity patterns but differ in their halogen substituents, affecting their reactivity and applications . N-cyclohexylcyclohexanamine can be compared with other cyclohexylamines, such as N-methylcyclohexylamine and N-ethylcyclohexylamine, which have similar applications but differ in their alkyl substituents .
Propiedades
Número CAS |
817177-06-3 |
|---|---|
Fórmula molecular |
C19H28BrNO2 |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
2-bromobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5BrO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-4-2-1-3-5(6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
Clave InChI |
IBXPIWMRNUKBQU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)

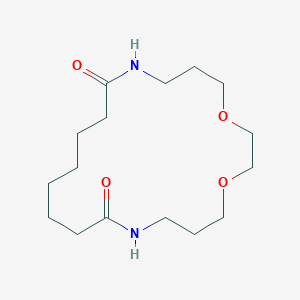
![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)
![10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione](/img/structure/B12520603.png)
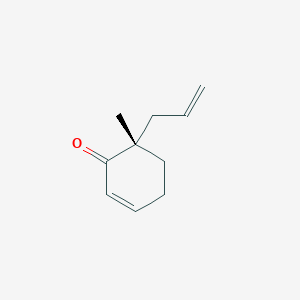

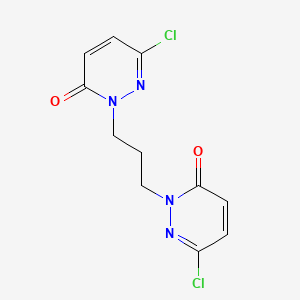
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
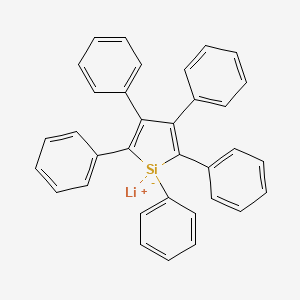
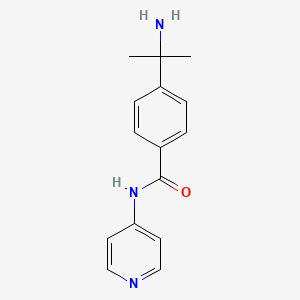
![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
